molecular formula C18H21BrN4O3 B14931715 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromo-1-ethyl-1H-pyrazol-5-yl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromo-1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B14931715
M. Wt: 421.3 g/mol
InChI Key: XSZMMRJEPMZCHH-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde, followed by bromination to introduce the bromine atom. The pyrazole group can be synthesized via the reaction of hydrazine with an appropriate β-diketone.

The final step involves the coupling of the benzodioxole and pyrazole intermediates with piperazine under controlled conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyrazole group may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the pyrazole ring, for example, may enhance its reactivity and binding affinity compared to its chloro, fluoro, or iodo analogs.

This detailed article provides a comprehensive overview of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21BrN4O3

Molecular Weight

421.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromo-2-ethylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H21BrN4O3/c1-2-23-17(14(19)10-20-23)18(24)22-7-5-21(6-8-22)11-13-3-4-15-16(9-13)26-12-25-15/h3-4,9-10H,2,5-8,11-12H2,1H3

InChI Key

XSZMMRJEPMZCHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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